4-((3-Hydroxypropyl)amino)benzonitrile
Overview
Description
4-((3-Hydroxypropyl)amino)benzonitrile is an organic compound with the molecular formula C10H12N2O It consists of a benzonitrile core substituted with a 3-hydroxypropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Hydroxypropyl)amino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-aminobenzonitrile with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-aminobenzonitrile in a suitable solvent such as ethanol.
- Add 3-chloropropanol to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-((3-Hydroxypropyl)amino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-((3-oxopropyl)amino)benzonitrile.
Reduction: Formation of 4-((3-aminopropyl)amino)benzonitrile.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
4-((3-Hydroxypropyl)amino)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-Hydroxypropyl)amino)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and amino groups can form hydrogen bonds with target proteins, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: Lacks the 3-hydroxypropyl group, making it less versatile in certain applications.
4-((3-Aminopropyl)amino)benzonitrile: Similar structure but with an amine instead of a hydroxyl group, affecting its reactivity and interactions.
Uniqueness
4-((3-Hydroxypropyl)amino)benzonitrile is unique due to the presence of both hydroxyl and amino groups, allowing for diverse chemical modifications and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Biological Activity
4-((3-Hydroxypropyl)amino)benzonitrile, also known by its CAS number 313238-55-0, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features an amino group and a hydroxyl group attached to a benzonitrile moiety. The chemical structure can be represented as follows:
This structure allows for various interactions with biological molecules, influencing its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, potentially influencing signaling pathways related to cognition and mood.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of benzonitrile compounds possess antimicrobial properties. This suggests potential applications in treating infections caused by resistant strains of bacteria.
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer effects through apoptosis induction in cancer cells.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotection, potentially useful in conditions like Alzheimer's disease.
Summary of Biological Activities
Case Studies
Several studies have investigated the biological activities of this compound and its analogs:
-
Antimicrobial Study :
- A study evaluated the efficacy of various benzonitrile derivatives against Staphylococcus aureus. The results indicated significant inhibition at low concentrations, suggesting potential as a therapeutic agent for bacterial infections.
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Cancer Research :
- In vitro testing on breast cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. This positions the compound as a candidate for further development in cancer therapy.
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Neuroprotection :
- Research focused on the neuroprotective effects showed that the compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a mechanism that warrants further exploration for neurodegenerative diseases.
Properties
IUPAC Name |
4-(3-hydroxypropylamino)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-9-2-4-10(5-3-9)12-6-1-7-13/h2-5,12-13H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPASSWJHQAQCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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